Tert-butyl 3-(hydroxymethyl)hexanoate
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Overview
Description
Tert-butyl 3-(hydroxymethyl)hexanoate is an organic compound with the molecular formula C11H22O3. It is a derivative of hexanoic acid and is characterized by the presence of a tert-butyl ester group and a hydroxymethyl group. This compound is employed in the biocatalytic route to the novel antiepileptic drug brivaracetam .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(hydroxymethyl)hexanoate involves several steps. One common method includes the reduction of ®-2-(2-(tert-butoxy)-2-oxoethyl)pentanoic acid using sodium borohydride in tetrahydrofuran (THF) at low temperatures (-5 to 0°C). The reaction mixture is then treated with boron trifluoride etherate (BF3-etherate) and stirred for a few hours. The reaction is quenched with water, and the product is extracted using ethyl acetate. The organic layers are combined, washed with aqueous sodium chloride solution, and the solvent is distilled off to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(hydroxymethyl)hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be employed.
Major Products Formed
Oxidation: Formation of tert-butyl 3-(carboxymethyl)hexanoate.
Reduction: Formation of tert-butyl 3-(hydroxymethyl)hexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(hydroxymethyl)hexanoate is primarily used in the synthesis of brivaracetam, an antiepileptic drug. Its role in the biocatalytic route to brivaracetam makes it valuable in medicinal chemistry. Additionally, this compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules for research in chemistry and biology .
Mechanism of Action
The mechanism of action of tert-butyl 3-(hydroxymethyl)hexanoate is primarily related to its role as an intermediate in the synthesis of brivaracetam. In this context, it undergoes various chemical transformations that lead to the formation of the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations are specific to the synthetic route employed.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(carboxymethyl)hexanoate
- Tert-butyl 3-(hydroxymethyl)pentanoate
- Tert-butyl 3-(hydroxymethyl)heptanoate
Uniqueness
Tert-butyl 3-(hydroxymethyl)hexanoate is unique due to its specific structure, which includes both a tert-butyl ester group and a hydroxymethyl group. This combination of functional groups makes it particularly useful in the synthesis of brivaracetam, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H22O3 |
---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)hexanoate |
InChI |
InChI=1S/C11H22O3/c1-5-6-9(8-12)7-10(13)14-11(2,3)4/h9,12H,5-8H2,1-4H3 |
InChI Key |
IBWYRBYPKZIRKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
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